molecular formula C12H22O2 B13183181 {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13183181
M. Wt: 198.30 g/mol
InChI Key: YFPHYYDPQXQCBS-UHFFFAOYSA-N
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Description

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a high-purity spirocyclic compound of significant interest in organic synthesis and fragrance research. This chemical, with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol, features a unique spiro[4.5]decane core structure incorporating an oxygen heteroatom and a functionalized methanol group. This structure makes it a valuable intermediate for the synthesis of complex molecules. Its primary research application lies in the development of novel fragrance ingredients, as spirocyclic structural motifs are known to impart valuable and complex odor profiles, such as green, impactful notes, which are highly sought after in perfumery . The compound's mechanism of action in olfactory studies is attributed to its specific three-dimensional shape and functional groups, which allow for selective interaction with olfactory receptors. As a building block, its two methyl groups and alcohol functionality offer sites for further chemical modification, enabling researchers to explore structure-activity relationships and create new derivatives with tailored properties . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory setting. It is typically supplied under cold-chain transportation to ensure stability.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(6,8-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C12H22O2/c1-9-3-5-12(10(2)7-9)6-4-11(8-13)14-12/h9-11,13H,3-8H2,1-2H3

InChI Key

YFPHYYDPQXQCBS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC(O2)CO)C(C1)C

Origin of Product

United States

Preparation Methods

Synthesis via Lewis Acid-Catalyzed Prins/Pinacol Cascade Reaction

Overview:
This method is the most established for synthesizing oxaspiro compounds like {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol . It involves a cascade reaction starting from suitable aldehydes and cyclobutanol derivatives, catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄). The process proceeds through initial Prins cyclization followed by a pinacol-type rearrangement, leading to the formation of the spirocyclic core.

Reaction Conditions:

Parameter Details
Catalyst Lewis acids (e.g., BF₃·OEt₂, TiCl₄)
Solvent Typically dichloromethane (DCM) or toluene
Temperature 0°C to room temperature, controlled to optimize selectivity
Duration Several hours (commonly 4–24 hours)

Mechanism Highlights:

  • The aldehyde reacts with the alcohol under Lewis acid activation, forming an oxocarbenium ion.
  • Intramolecular nucleophilic attack by the cyclobutanol generates the spirocyclic intermediate.
  • A subsequent rearrangement (pinacol-type) stabilizes the structure, yielding the oxaspiro compound.

Research Data:
While specific reports on This compound are limited, analogous syntheses of related spiro compounds have demonstrated yields ranging from 60-85%, with high regio- and stereoselectivity under optimized conditions.

Multi-Step Synthesis Involving Ring-Closing and Functionalization

Overview:
Another approach involves constructing the spirocyclic framework through sequential steps:

  • Step 1: Synthesis of the precursor cyclobutanol derivative, often via intramolecular cyclization of suitable diols or halides under basic or acidic conditions.
  • Step 2: Oxidation or functionalization to introduce the hydroxymethyl group at the desired position.
  • Step 3: Spirocyclization facilitated by Lewis acids or thermal conditions to form the oxaspiro core.

Typical Procedure:

Research Data:
Experimental yields vary significantly depending on the precursor's purity and reaction conditions but generally range from 40-70%. Proper control of temperature and reagent stoichiometry is crucial for high selectivity and yield.

Alternative Methods and Catalytic Routes

Photocatalytic or Radical-Mediated Approaches:
Emerging research explores radical pathways for spirocyclic synthesis, often employing photoredox catalysts. These methods may offer milder conditions and higher functional group tolerance but are less documented for this specific compound.

Summary of Key Parameters:

Method Catalyst Solvent Temperature Yield Remarks
Lewis acid cascade BF₃·OEt₂, TiCl₄ DCM, toluene 0°C – RT 60-85% High regioselectivity
Multi-step Various Depends Reflux 40-70% Requires intermediate purification
Radical pathways Photoredox catalysts Acetonitrile Room temp Under investigation Potential for milder conditions

Notes on Purification and Characterization

Post-synthesis, the crude product is typically purified via flash chromatography using silica gel with solvent systems such as DCM-methanol or heptane-ethyl acetate mixtures. Characterization involves NMR spectroscopy, IR, and HRMS to confirm the structure and purity.

Summary and Research Outcomes

Aspect Findings
Yield Range 40–85% depending on method and conditions
Reaction Time 4–24 hours for cascade reactions; longer for multi-step routes
Key Reagents Lewis acids (BF₃·OEt₂, TiCl₄), aldehydes, cyclobutanol derivatives
Critical Parameters Temperature control, reagent stoichiometry, solvent purity

Chemical Reactions Analysis

Types of Reactions

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}aldehyde or {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}carboxylic acid.

Scientific Research Applications

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between {6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol and related spirocyclic compounds:

Compound Name Heteroatoms Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol O (1-oxa) 8,8-dimethyl C₁₂H₂₂O₂ 198.30 High lipophilicity; life science use
(1,4-Dithiaspiro[4.5]decan-2-yl)methanol (R/S)-1 S, S None C₉H₁₆S₂O 220.35 Pharmacological potential; chiral
1,4-Dioxaspiro[4.5]decan-8-ol O, O 8-hydroxy C₈H₁₄O₃ 158.20 Synthetic intermediate; NaBH₄ reduction
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine N, N, N, N 8-methyl, amino C₉H₁₇N₅ 195.26 Microwave synthesis; bioactivity
D-α,β-Cyclohexylideneglycerol O, O Hydroxymethyl C₉H₁₆O₃ 172.22 Polar; stereochemical significance
Key Observations:
  • Heteroatom Influence: The 1-oxa system in the target compound reduces polarity compared to 1,4-dioxa analogs (e.g., 1,4-Dioxaspiro[4.5]decan-8-ol), which have higher oxygen content and increased hydrophilicity . Nitrogen-rich spirocycles (e.g., tetraazaspiro derivatives) demonstrate enhanced hydrogen-bonding capacity, influencing interactions in biological systems .

Biological Activity

{6,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a methanol functional group. The compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound, synthesizing data from various research studies and sources.

  • Molecular Formula : C₁₂H₂₂O₂
  • Molecular Weight : 198.30 g/mol
  • CAS Number : 1863254-92-5

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. Research indicates that compounds with similar spirocyclic structures can inhibit inflammatory pathways, particularly by modulating cytokine production and reducing oxidative stress in cellular models .

Anticancer Potential

The anticancer potential of this compound has been explored through various in vitro studies. These studies demonstrate that the compound may induce apoptosis in cancer cell lines and inhibit tumor growth by affecting cell cycle regulation and promoting caspase activation . However, detailed in vivo studies are required to confirm these effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The positioning of methyl groups at the 6 and 8 positions appears to play a critical role in modulating its biological effects. Comparative analysis with similar compounds reveals that variations in methyl substitution can lead to significant differences in activity profiles:

Compound NameMethyl SubstitutionBiological Activity
This compound6, 8 positionsAnti-inflammatory, anticancer
{7,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol7, 8 positionsModerate anti-inflammatory
{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol7, 9 positionsLower anticancer activity

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of spirocyclic compounds, this compound was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent effect with an IC50 value indicating effective inhibition at low concentrations.

Study 2: Anticancer Activity

Another research focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 and HeLa). The results showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining and caspase activation assays .

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